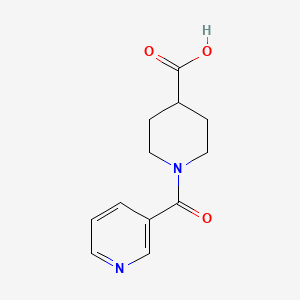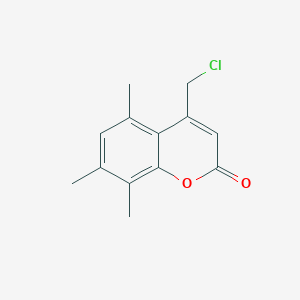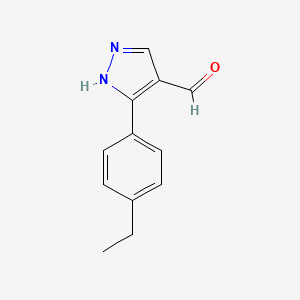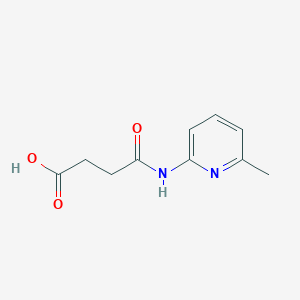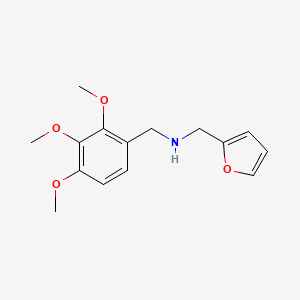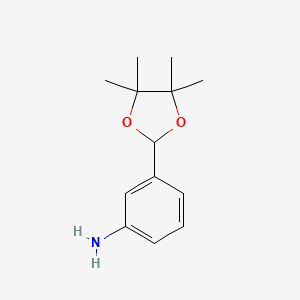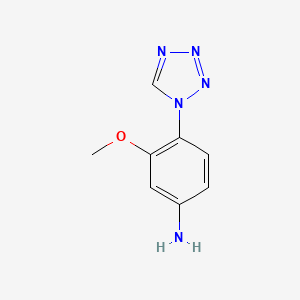![molecular formula C12H11NO5S B1298395 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 321979-08-2](/img/structure/B1298395.png)
4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid
Descripción general
Descripción
“4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid” is a synthetic compound . It is also known as 'FSBA’.
Molecular Structure Analysis
The molecular formula of “4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid” is C12H11NO5S . The molecular weight is 281.29 g/mol . The InChI code is 1S/C12H11NO5S/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h1-7,13H,8H2,(H,14,15) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid” include a molecular weight of 281.29 g/mol . It has a complexity of 408 . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its topological polar surface area is 105 Ų .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) has been investigated as an inhibitor for mild steel corrosion in sulfuric acid solutions. Studies reveal that FSM demonstrates efficient corrosion inhibition, with the efficiency increasing at higher concentrations and decreasing with rising temperature. This compound acts as a mixed-type inhibitor and forms an adherent film on the metal surface, obeying the Langmuir adsorption isotherm (Sappani & Karthikeyan, 2014).
Antibacterial Properties
Some derivatives of 4-aminobenzoic acid, including 4 (furan-2-ylmethylene)amino benzoic acid, have shown potential as antibacterial agents. These compounds have been tested against various medically important bacterial strains, indicating that their antibacterial activity is influenced by the molecular structure, the solvent used, and the bacterial strain (Parekh et al., 2005).
Kinetic Studies in Oxidation Reactions
Fursemide, a chemical compound closely related to 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, has been studied in oxidation reactions. The kinetics of its reaction with diperiodatocuprate(III) in alkaline solutions have been examined, revealing insights into the reaction mechanisms and activation parameters (Angadi & Tuwar, 2010).
Quantum Chemical Computations
The energies and geometries of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid have been investigated using density functional theory. This research provides insights into the vibrational frequencies, molecular geometry, and stability of the molecule, which are relevant for understanding its chemical behavior and potential applications (Charanya, Sampathkrishnan, & Balamurugan, 2022).
Catalysis in Organic Synthesis
4-Carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles, a compound related to 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid, have been used as a catalyst in the synthesis of furan-2(5H)-one derivatives. This catalyst exhibits high activity, good recoverability, and reusability, offering a novel approach for the clean production of furan derivatives (Khodaei, Alizadeh, & Haghipour, 2018).
Propiedades
IUPAC Name |
4-(furan-2-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h1-7,13H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLFFVZIOLBAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350513 | |
| Record name | 4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid | |
CAS RN |
321979-08-2 | |
| Record name | 4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)


![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)
